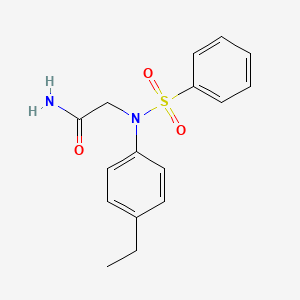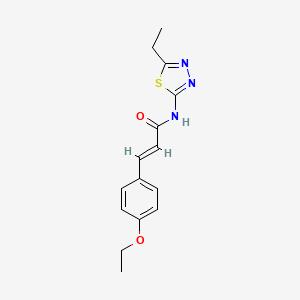
3-(4-ethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-ethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ETAA and is a member of the thiadiazole family of compounds. ETAA has been found to possess unique properties that make it suitable for use in scientific research.
作用机制
The mechanism of action of ETAA is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. ETAA has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
ETAA has been found to possess a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, ETAA has been found to possess antioxidant and anti-cancer properties. The compound has also been investigated for its potential to inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of ETAA is its ease of synthesis, which makes it readily available for use in laboratory experiments. The compound is also relatively stable and has a long shelf life. However, one of the limitations of ETAA is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research involving ETAA. One area of interest is the potential use of the compound as a treatment for various inflammatory diseases. Further research is needed to fully understand the mechanism of action of ETAA and to determine its efficacy in treating these conditions.
Another potential area of research is the use of ETAA as a tool for studying the role of inflammation in various disease processes. ETAA may be useful in elucidating the mechanisms underlying inflammatory diseases and could help to identify new targets for therapeutic intervention.
Finally, the potential anti-cancer properties of ETAA warrant further investigation. The compound has been found to inhibit the growth of certain cancer cells and may have potential as a chemotherapeutic agent. Further research is needed to fully understand the anti-cancer properties of ETAA and to determine its potential as a cancer treatment.
合成方法
The synthesis of ETAA involves the reaction of 4-ethoxyaniline with thiocarbohydrazide to form 5-ethyl-1,3,4-thiadiazol-2-amine. This intermediate product is then reacted with acryloyl chloride to form the final product, 3-(4-ethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide. The synthesis of ETAA is a relatively simple process and can be carried out in a laboratory setting.
科学研究应用
ETAA has been found to have potential applications in various fields of scientific research. One of the most significant applications of ETAA is in the field of medicinal chemistry. ETAA has been found to possess potent anti-inflammatory properties and has been investigated as a potential treatment for various inflammatory diseases.
属性
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-3-14-17-18-15(21-14)16-13(19)10-7-11-5-8-12(9-6-11)20-4-2/h5-10H,3-4H2,1-2H3,(H,16,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSSYVQJIRCSQQ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

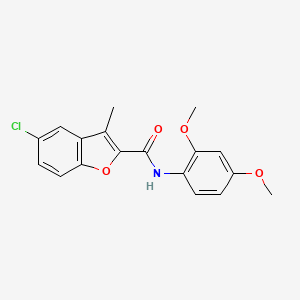
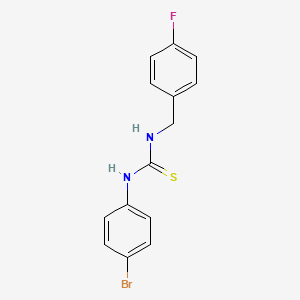

![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5732678.png)
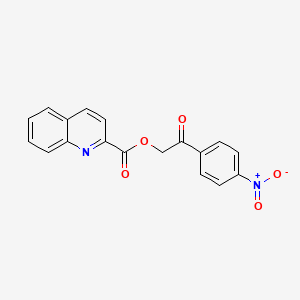
![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5732687.png)
![N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B5732695.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)
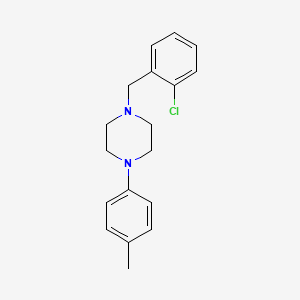
![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)

![2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B5732745.png)
